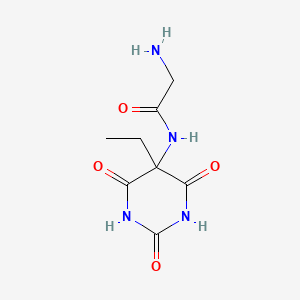

N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide

Description

Properties

Molecular Formula |

C8H12N4O4 |

|---|---|

Molecular Weight |

228.21 g/mol |

IUPAC Name |

2-amino-N-(5-ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetamide |

InChI |

InChI=1S/C8H12N4O4/c1-2-8(12-4(13)3-9)5(14)10-7(16)11-6(8)15/h2-3,9H2,1H3,(H,12,13)(H2,10,11,14,15,16) |

InChI Key |

USKWEAZKNQWKOU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide typically involves the reaction of ethyl-substituted pyrimidine derivatives with glycinamide under controlled conditions. One common method includes the use of an inert solvent and an acid catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

5,10-Dideazatetrahydrofolate (DDATHF)

Structural Similarities :

- Both compounds contain heterocyclic rings (pyrimidine in N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide vs. pteridine in DDATHF) and amide functional groups.

- The glycinamide moiety in the target compound parallels the glutamyl side chain in DDATHF, which is critical for folate metabolism interactions .

Functional Differences :

- Mechanism: DDATHF inhibits de novo purine biosynthesis by targeting glycinamide ribonucleotide transformylase (GART), a folate-dependent enzyme. In contrast, this compound lacks documented activity against GART or folate enzymes.

- Substrate Specificity : DDATHF is a substrate for folylpolyglutamate synthetase, enabling intracellular retention. The target compound’s metabolic stability remains uncharacterized.

Table 1: Key Differences Between DDATHF and this compound

| Feature | DDATHF | This compound |

|---|---|---|

| Core Structure | Pteridine ring | Pyrimidinone ring |

| Target Enzyme | Glycinamide ribonucleotide transformylase | Unknown |

| Antimetabolite Activity | Confirmed (purine synthesis inhibition) | Not reported |

| Cellular Retention | Enhanced via polyglutamation | Undetermined |

| Therapeutic Application | Anticancer (leukemia models) | Uncharacterized |

Bolaamphiphiles with Glycinamide Moieties

Structural Parallels :

Functional Contrasts :

- Application : Bolaamphiphiles self-assemble into lipid bilayers or vesicles for drug delivery, whereas the pyrimidinyl-glycinamide compound’s physicochemical properties (e.g., logP, solubility) are undefined.

- Biological Interaction: Bolaamphiphiles integrate into membranes via hydrophobic matching, while the target compound’s rigid pyrimidinone core may favor enzyme active-site binding over membrane interactions.

Table 2: Comparison with Bolaamphiphile Glycinamide Derivatives

| Feature | Bolaamphiphiles | This compound |

|---|---|---|

| Hydrophobic Component | C22 or C32 alkyl chains | Ethyl-substituted pyrimidinone |

| Glycinamide Role | Membrane anchoring | Potential enzyme interaction |

| Self-Assembly | Forms vesicles or bilayers | No reported supramolecular behavior |

| Documented Use | Drug delivery systems | No established applications |

Other Pyrimidinone Derivatives

The ethyl and glycinamide groups in the target compound may mitigate such reactivity, suggesting divergent biological effects.

Biological Activity

Overview of N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide

This compound is a pyrimidine derivative that may exhibit various biological activities due to its structural components. Compounds with similar structures often have significant pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

1. Antimicrobial Activity

Pyrimidine derivatives are known for their antimicrobial properties. Research indicates that compounds with a pyrimidine core can inhibit the growth of various bacterial strains. The presence of functional groups such as amides and trioxo structures enhances their interaction with microbial targets.

2. Antiviral Activity

Similar compounds have demonstrated antiviral effects against viruses such as HIV and influenza. The mechanism often involves interference with viral replication or inhibition of viral enzymes. For instance, pyrimidine derivatives can act as nucleoside analogs, disrupting nucleic acid synthesis in viruses.

3. Anticancer Properties

Pyrimidine derivatives have been explored for their anticancer potential. Studies show that they can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.

4. Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is heavily influenced by their chemical structure. Modifications to the pyrimidine ring or substituents can significantly alter their efficacy and selectivity against biological targets. For example:

- Substituents : Alkyl or aryl groups can enhance lipophilicity, improving cell membrane permeability.

- Functional Groups : The presence of electron-withdrawing or donating groups can affect the compound's reactivity and interaction with biological macromolecules.

Case Study 1: Antiviral Activity

A study investigating the antiviral potential of pyrimidine derivatives found that certain compounds exhibited moderate inhibitory effects against HIV-1. The activity was attributed to their ability to mimic nucleotides and interfere with reverse transcriptase activity.

Case Study 2: Anticancer Activity

Research on a series of pyrimidine-based compounds revealed that modifications at specific positions on the ring led to enhanced cytotoxicity against various cancer cell lines. One compound showed an IC50 value of 0.5 µM against breast cancer cells, indicating strong potential for further development.

Research Findings Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.